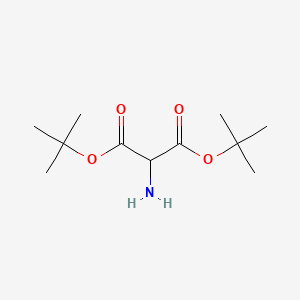

Di-tert-butyl 2-aminomalonate

Description

Contextualizing Malonate and α-Amino Acid Precursor Chemistry

The chemistry of malonic esters is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org Malonic esters, such as diethyl malonate, are characterized by a methylene (B1212753) group flanked by two carbonyl groups. ucalgary.ca This structural arrangement renders the α-hydrogens unusually acidic (pKa ≈ 13 for diethyl malonate), facilitating their removal by a moderately strong base to form a stabilized carbanion, or enolate. ucalgary.ca This nucleophilic enolate can then readily react with electrophiles, most commonly alkyl halides, in a reaction known as the malonic ester synthesis. wikipedia.orgorganicchemistrytutor.com This sequence allows for the introduction of one or two alkyl groups at the α-carbon. organicchemistrytutor.com Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, ultimately yielding a substituted acetic acid. wikipedia.orgucalgary.ca

Parallel to the development of malonate chemistry, the synthesis of α-amino acids has been a central theme in organic and medicinal chemistry. acs.org α-Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. nih.gov While 20 standard proteinogenic amino acids are common, there is immense interest in the synthesis of "unnatural" or non-proteinogenic α-amino acids. These unique molecules are invaluable as components in peptidomimetic drugs, as probes for studying biological systems, and as chiral starting materials for the synthesis of complex natural products and pharmaceuticals. acs.orgnih.gov The development of versatile α-amino acid precursors, which provide a reliable scaffold for introducing diverse side chains, is therefore of critical importance. acs.org These precursors often contain both an amino group (or a protected form) and functional handles that permit further elaboration. mdpi.com

Strategic Importance of Di-tert-butyl 2-aminomalonate as a Versatile Synthetic Building Block

This compound emerges as a strategically important building block at the intersection of malonate and amino acid chemistry. Its value lies in the specific combination of its functional groups. The two tert-butyl ester groups serve multiple purposes. Like in a standard malonic ester, they activate the α-carbon, enabling deprotonation and subsequent alkylation reactions. However, the bulky tert-butyl groups also function as robust protecting groups for the carboxylic acid functionalities. wikipedia.org Unlike simpler methyl or ethyl esters, which are typically cleaved by base-catalyzed hydrolysis (saponification), tert-butyl esters are stable to most basic and nucleophilic conditions. wikipedia.org They are, however, readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid, via a mechanism that involves the formation of the stable tert-butyl cation. wikipedia.org

This orthogonal reactivity allows for selective chemical manipulations at other parts of a molecule without disturbing the ester groups. The presence of the free amino group on the central carbon provides a key point for further functionalization or for direct incorporation into peptide structures. The combination of a nucleophilic carbon (once deprotonated) and a nucleophilic nitrogen on the same three-carbon backbone makes this compound a powerful linchpin for constructing highly functionalized target molecules, including α,α-disubstituted amino acids. acs.org These features establish it as a versatile precursor for creating novel amino acid derivatives for pharmaceutical and materials science applications. acs.orgnih.gov

Historical Development of Synthetic Approaches to Amino-Malonate Derivatives

The synthesis of amino-malonate derivatives has evolved significantly over the years. Early and widely used methods focused on the preparation of diethyl aminomalonate. A common route involves the nitrosation of diethyl malonate, followed by reduction of the resulting isonitroso group to the desired amine. orgsyn.org The final product is often isolated as a more stable hydrochloride salt. orgsyn.org These simpler dialkyl aminomalonates have been instrumental in various synthetic applications, including the construction of heterocyclic systems like pyrroles. acs.orgthieme-connect.com

The preparation of derivatives with different ester groups, such as the tert-butyl variant, required the development of alternative strategies. The synthesis of the precursor, di-tert-butyl malonate, can be achieved through several methods, including the acid-catalyzed esterification of malonic acid with isobutylene (B52900) or the reaction of malonyl dichloride with tert-butyl alcohol. orgsyn.org The introduction of the amino group onto the di-tert-butyl malonate backbone can be accomplished through various modern amination techniques. Another key related transformation is the "diazo transfer reaction" with reagents like p-toluenesulfonyl azide (B81097) to form di-tert-butyl diazomalonate, a versatile intermediate in its own right. orgsyn.org More recently, research has uncovered biosynthetic pathways for the formation of aminomalonic acid in natural products, revealing that organisms utilize specific enzyme cascades, including oxygenases, to convert amino acids like aspartate into aminomalonate. nih.govnih.gov This discovery of nature's own synthetic strategy provides new insights and potential biocatalytic routes for producing these valuable building blocks. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1233077-82-1 sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₁H₂₁NO₄ bldpharm.com |

| Molecular Weight | 231.29 g/mol bldpharm.com |

| InChI Key | HCIYXFFLGNDJFY-UHFFFAOYSA-N sigmaaldrich.com |

Table 2: Physicochemical Properties of Di-tert-butyl malonate

| Property | Value |

|---|---|

| IUPAC Name | Propanedioic acid, bis(1,1-dimethylethyl) ester chemeo.com |

| CAS Number | 541-16-2 chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₁H₂₀O₄ chemicalbook.com |

| Molecular Weight | 216.27 g/mol chemicalbook.com |

| Boiling Point | 110-111 °C at 22 mmHg chemicalbook.com |

| Density | 0.966 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.418 chemicalbook.com |

| Melting Point | -7 to -6 °C chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 2-aminopropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)7(12)9(14)16-11(4,5)6/h7H,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIYXFFLGNDJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240629 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-aminopropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233077-82-1 | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-aminopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233077-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(1,1-dimethylethyl) 2-aminopropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of Di Tert Butyl 2 Aminomalonate

Direct Amination Strategies for Di-tert-butyl Malonate Derivatives

Direct amination of di-tert-butyl malonate offers a straightforward route to di-tert-butyl 2-aminomalonate. This can be achieved through various catalytic methods.

Catalytic Amination Processes

Transition metal-catalyzed amination reactions have become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. researchgate.netrsc.org These methods often provide high efficiency and selectivity. For the synthesis of aminomalonates, palladium-catalyzed reactions have shown considerable utility. For instance, palladium complexes can catalyze the amination of aryl halides, a reaction that can be adapted for the synthesis of aminomalonate derivatives. acs.org While direct C-H amination of di-tert-butyl malonate is challenging, related catalytic systems provide a foundation for developing such transformations.

Iron catalysis has also emerged as a promising approach for C(sp³)–H amination. acs.org Air-stable iron(III) species with redox-active ligands can catalyze the intramolecular amination of alkyl azides to form cyclic amines. acs.org This strategy could potentially be adapted for the intermolecular amination of substrates like di-tert-butyl malonate. Reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is another important method for amine synthesis and has been extensively studied with transition metal catalysts. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Palladium/PtBu3 | Aryl Halide, Amine | Aryl Amine | Effective for a range of aryl halides. acs.org |

| Iron(III) with redox-active ligand | Alkyl Azide (B81097) | Cyclic Amine | Air-stable catalyst, intramolecular C-H amination. acs.org |

| Transition Metal Catalysts | Aldehyde/Ketone, Amine, H2 | Alkylamine | Utilizes hydrogen as a green reducing agent. nih.gov |

Phase-Transfer Catalysis in Aminomalonate Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically aqueous and organic). crdeepjournal.org This methodology is particularly useful for the synthesis of α-amino acids and their derivatives. In the context of aminomalonate synthesis, PTC can be employed for the α-alkylation of malonate derivatives with high enantioselectivity. nih.govfrontiersin.orgnih.gov

For example, the enantioselective α-alkylation of a malonate substrate using a chiral phase-transfer catalyst can produce chiral malonates in high chemical yields and excellent enantioselectivities. nih.govfrontiersin.orgnih.gov While this specific example focuses on alkylation, the principle can be extended to amination reactions. The use of a phase-transfer catalyst allows for the transfer of an aminating agent from an aqueous or solid phase to the organic phase containing the di-tert-butyl malonate substrate.

A notable application of PTC is in the synthesis of di-tert-butyl diazomalonate, a precursor that can be subsequently converted to the aminomalonate. The "diazo transfer reaction" between p-toluenesulfonyl azide and di-tert-butyl malonate is significantly accelerated by using a phase-transfer catalyst like methyltri-n-octylammonium chloride, reducing the reaction time from weeks to hours. orgsyn.org

| PTC Catalyst | Substrate | Reagent | Product | Yield/ee |

| (S,S)-3,4,5-trifluorophenyl-NAS bromide | 2,2-diphenylethyl tert-butyl α-methylmalonate | p-Chlorobenzyl bromide | α-methyl-α-(p-chlorobenzyl)malonate | up to 99% yield, up to 98% ee nih.govfrontiersin.orgnih.gov |

| Methyltri-n-octylammonium chloride | di-tert-butyl malonate | p-toluenesulfonyl azide | di-tert-butyl diazomalonate | ~94% orgsyn.org |

Multicomponent Reactions Employing Di-tert-butyl Malonate Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govtcichemicals.comcaltech.edu This approach is atom-economical and reduces the number of synthetic steps and purification procedures. tcichemicals.comscielo.br

While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not extensively documented in the provided search results, the use of its precursors, such as di-tert-butyl malonate, is plausible. thieme-connect.com For instance, a multicomponent reaction involving an aldehyde, an amine, and a malonate derivative could potentially lead to the formation of a functionalized aminomalonate. The modularity of MCRs allows for the generation of diverse molecular structures from simple starting materials. nih.gov

Chemo- and Regioselective Preparations of this compound Derivatives

The synthesis of complex molecules often requires precise control over the reactivity of different functional groups. Chemo- and regioselectivity are therefore crucial aspects of modern organic synthesis. In the context of this compound, the tert-butyl ester groups play a significant role in directing reactivity due to their steric bulk.

The bulky tert-butyl groups can hinder certain reactions at the ester carbonyls, allowing for selective modifications at the amino group or the α-carbon. For instance, the selective hydrolysis of one ester group over the other, or the selective N-functionalization without affecting the esters, are important transformations. The use of protecting groups is a common strategy to achieve such selectivity. The Boc (tert-butyloxycarbonyl) group, for example, is widely used to protect amines and can be selectively removed under acidic conditions. organic-chemistry.org

The development of site-selective modifications of peptide backbones provides insights into how specific positions in a molecule can be targeted for functionalization, a principle applicable to the synthesis of this compound derivatives. rsc.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of this compound, several aspects of green chemistry can be considered.

The use of catalytic reagents is inherently greener than stoichiometric ones as they are used in smaller amounts and can be recycled. acs.org The development of catalysts based on earth-abundant and non-toxic metals is a key area of research. Furthermore, the use of environmentally benign solvents, or even solvent-free conditions, significantly reduces the environmental impact of a synthesis. rsc.org For example, a novel method for the synthesis of tert-butyl esters using (Boc)2O under solvent- and base-free electromagnetic milling conditions has been developed, highlighting a green and sustainable approach. rsc.org

The production of amino acids, in general, is moving towards more sustainable methods, such as fermentation using renewable feedstocks. nih.govmdpi.com While this is more applicable to the large-scale production of natural amino acids, the principles of using sustainable starting materials and reducing waste are relevant to the synthesis of specialty chemicals like this compound. nih.govbusiness.govt.nz The development of synthetic routes that are more atom-economical, such as multicomponent reactions, also aligns with the principles of green chemistry. tcichemicals.comscielo.br

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of transition metal or phase-transfer catalysts to improve efficiency and reduce waste. acs.org |

| Atom Economy | Employing multicomponent reactions to maximize the incorporation of starting materials into the final product. tcichemicals.comacs.org |

| Safer Solvents and Auxiliaries | Utilizing greener solvents or solvent-free conditions. acs.orgrsc.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. nih.govmdpi.com |

Reactivity and Mechanistic Investigations of Di Tert Butyl 2 Aminomalonate

Nucleophilic Reactivity of the Amino Functionality in Di-tert-butyl 2-aminomalonate

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, readily participating in a variety of chemical transformations.

N-Alkylation and Acylation Pathways

The amino group of this compound can undergo nucleophilic attack on alkyl halides to form N-alkylated products. This reaction typically proceeds via an SN2 mechanism, where the reactivity of the alkyl halide (R-X) follows the order I > Br > Cl. The presence of a non-nucleophilic base is often required to neutralize the hydrogen halide formed during the reaction.

Similarly, N-acylation can be achieved by reacting the aminomalonate with acylating agents such as acid chlorides or anhydrides. This reaction is generally rapid and leads to the formation of a stable amide bond. The use of a base, such as triethylamine (B128534) or pyridine, is common to scavenge the acidic byproduct.

| Reaction Type | Reagent | Product | Conditions |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-di-tert-butyl 2-aminomalonate | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-di-tert-butyl 2-aminomalonate | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) |

| N-Acylation | Acid Anhydride ((RCO)2O) | N-Acyl-di-tert-butyl 2-aminomalonate | Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can react with aldehydes and ketones in condensation reactions to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The equilibrium of this reaction can often be shifted towards the product by removing water as it is formed.

Electrophilic Reactivity and Transformations of the Malonate Diester Moiety

The malonate portion of the molecule, with its two ester groups, also presents sites for chemical modification, primarily through reactions involving the ester functionalities and the acidic α-carbon.

Ester Hydrolysis and Transesterification Reactions

The tert-butyl ester groups are susceptible to hydrolysis under acidic conditions to yield the corresponding carboxylic acid. acsgcipr.org This transformation is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid. acsgcipr.orgbeilstein-journals.org The mechanism involves protonation of the ester carbonyl, making it more electrophilic for nucleophilic attack by water. acsgcipr.org The stability of the tert-butyl cation makes this cleavage particularly facile. Basic hydrolysis of tert-butyl esters is generally difficult due to steric hindrance around the carbonyl carbon. acsgcipr.org

Transesterification, the conversion of one ester to another, can be accomplished under either acidic or basic catalysis, although acidic conditions are more common for tert-butyl esters.

| Reaction | Reagent | Product | Conditions |

| Acidic Hydrolysis | Strong Acid (e.g., TFA, HCl) | 2-Aminomalonic acid | Aqueous solvent |

| Transesterification | Alcohol (R'OH), Acid Catalyst | Dialkyl 2-aminomalonate | Excess R'OH, heat |

Condensation Reactions at the α-Carbon

The α-carbon of the malonate is flanked by two electron-withdrawing carbonyl groups, making the α-proton acidic and susceptible to deprotonation by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various condensation reactions. vanderbilt.edu

One such example is the Knoevenagel condensation, where the enolate reacts with an aldehyde or ketone. researchgate.net The initial adduct can then undergo dehydration to yield an alkylidene or arylidene malonate. researchgate.net

Stereoselective Transformations Involving this compound

This compound can be a substrate in stereoselective reactions, leading to the formation of chiral products. For instance, the α-carbon can be alkylated using a chiral phase-transfer catalyst to introduce a new stereocenter. Such reactions can produce α-alkylated malonates with high enantioselectivity. frontiersin.org

Furthermore, the amino group can direct stereoselective transformations. For example, asymmetric reduction of a ketone derived from the aminomalonate could lead to the formation of a chiral alcohol, with the stereochemistry influenced by the neighboring amino group. While specific examples with this compound are not extensively documented, the principles of stereoselective synthesis suggest its utility as a chiral building block. researchgate.net

Enantioselective Functionalization

The creation of chiral centers from prochiral starting materials is a cornerstone of modern organic synthesis. This compound and its derivatives are effective nucleophiles in reactions that establish new stereocenters, including quaternary ones, with high enantioselectivity. A prominent strategy involves the α-alkylation under phase-transfer catalysis (PTC).

Research has demonstrated the efficient asymmetric α-alkylation of malonates with structures analogous to the title compound, such as 2,2-diphenylethyl tert-butyl α-methylmalonates. Under phase-transfer conditions using a chiral catalyst, these substrates react with various alkyl halides to produce versatile chiral building blocks containing a quaternary carbon center. The reaction proceeds with high chemical yields and excellent enantioselectivities. The choice of catalyst is critical; for instance, cinchona alkaloid-derived catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide have proven effective in controlling the stereochemical outcome. The reaction conditions, including the base, solvent, and temperature, are optimized to maximize both yield and enantiomeric excess (ee). Generally, lower reaction temperatures lead to higher enantioselectivities.

The data below illustrates the enantioselective PTC α-benzylation of a representative malonate substrate, highlighting the efficacy of this method.

| Entry | Electrophile (R-X) | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Benzyl (B1604629) bromide | Toluene | 0 | 95 | 96 |

| 2 | Allyl bromide | Toluene | 0 | 99 | 98 |

| 3 | Ethyl iodide | Toluene | 0 | 85 | 94 |

| 4 | Benzyl bromide | CH2Cl2 | 0 | 93 | 85 |

| 5 | Benzyl bromide | Toluene | 20 | 96 | 91 |

Diastereoselective Reactions

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters in a controlled manner. In the context of amino acid synthesis, this often involves the reaction of a chiral nucleophile or electrophile, where an existing stereocenter directs the formation of a new one.

While specific, well-documented examples of diastereoselective reactions using this compound as the primary substrate are not prominent in the surveyed scientific literature, the principles are well-established in the synthesis of related amino acid derivatives. For instance, the alkylation of chiral β-alanine enamides has been shown to proceed with high diastereoselectivity, where the resident chiral auxiliary dictates the facial selectivity of the incoming electrophile. Similarly, the aza-Henry (or nitro-Mannich) reaction between imines and α-nitro esters can be rendered highly diastereo- and enantioselective using chiral catalysts. nih.gov In these catalyst-controlled systems, pairs of diastereomeric products (syn and anti) can often be accessed selectively by tuning the catalyst structure. nih.gov These strategies underscore the potential for achieving high diastereocontrol with aminomalonate derivatives, likely through the use of chiral auxiliaries attached to the nitrogen or by employing chiral catalysts that can differentiate the diastereotopic faces of the malonate enolate.

Decarboxylative Pathways and Their Mechanistic Elucidation

The removal of one or both carboxyl groups from the malonate structure is a key transformation, providing access to α-amino acids and their derivatives. This decarboxylation can be achieved through several distinct mechanistic pathways.

The classical approach involves the hydrolysis of one of the tert-butyl esters to a carboxylic acid, typically under acidic conditions (e.g., trifluoroacetic acid), followed by thermal decarboxylation. The mechanism for the decarboxylation of the resulting β-amino malonic acid proceeds through a concerted, six-membered cyclic transition state, which expels carbon dioxide to yield an enol intermediate that subsequently tautomerizes to the more stable amino acid product.

More advanced methods leverage catalysis to achieve decarboxylation under milder conditions. One study found that the decarboxylation of aminomalonate is catalyzed by acetone, which forms a covalent iminium adduct. This adduct undergoes decarboxylation approximately 30,000 times more rapidly than the parent aminomalonate in water, highlighting a powerful catalytic effect driven by the electron-withdrawing nature of the iminium ion.

In recent years, photoredox catalysis has emerged as a powerful tool for decarboxylative functionalization. In this process, a photocatalyst, upon excitation by visible light, mediates a single-electron transfer (SET) from the carboxylate. This generates a carboxyl radical, which rapidly loses CO₂ to form a prochiral α-amino radical. This radical can then be intercepted by a radical acceptor, such as an activated aryl halide in the presence of a nickel co-catalyst, to form a new carbon-carbon bond. This strategy enables the direct decarboxylative arylation of α-amino acid precursors to furnish valuable chiral benzylic amines. nih.gov

| Method | Key Conditions | Intermediate | Key Mechanistic Feature |

|---|---|---|---|

| Thermal/Acid-Catalyzed | Acid (e.g., TFA), Heat | β-Amino malonic acid | Concerted pericyclic elimination of CO₂ |

| Acetone-Catalyzed | Acetone, Water | Iminium adduct | Accelerated CO₂ loss via iminium ion formation |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complex), Light, Co-catalyst (e.g., Ni) | α-Amino radical | Single-electron transfer (SET) induced decarboxylation |

Rearrangement Reactions of this compound Derivatives

Rearrangement reactions provide pathways for significant structural modifications of organic molecules. For derivatives of this compound, the Hofmann and Curtius rearrangements are particularly relevant, offering routes to α-amino acid precursors through the transformation of a carboxyl group into an amino group.

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. wikipedia.org To apply this to a this compound derivative, one of the ester groups would first be converted to a primary amide, yielding a 2-amino-2-carbamoyl malonate derivative. Treatment of this malonamic acid derivative with a reagent like phenyliodoso acetate (B1210297) or sodium hypobromite (B1234621) would initiate the rearrangement. beilstein-journals.orgnih.gov The mechanism involves the formation of an N-bromoamide, which, upon deprotonation, rearranges to an isocyanate intermediate with the loss of bromide. wikipedia.org The isocyanate is then trapped by a nucleophile (e.g., water or an alcohol) to yield a carbamic acid or a carbamate (B1207046), which upon hydrolysis and decarboxylation reveals the new amine. This sequence effectively converts a malonate diester into a gem-diamino compound.

The Curtius rearrangement offers an alternative pathway starting from a carboxylic acid, which is converted into an acyl azide (B81097). wikipedia.orgorganic-chemistry.org Selective hydrolysis of one tert-butyl ester group of the parent compound would yield the corresponding mono-acid. Conversion to the acyl chloride followed by reaction with sodium azide would produce the required acyl azide intermediate. Gentle heating of the acyl azide results in a concerted rearrangement, losing dinitrogen gas to form an isocyanate. wikipedia.orgchemistrysteps.com Similar to the Hofmann rearrangement, this isocyanate can be trapped by various nucleophiles. For example, trapping with tert-butanol (B103910) generates a Boc-protected amine, a widely used intermediate in organic synthesis. nih.gov A key advantage of the Curtius rearrangement is that it proceeds with full retention of configuration at the migrating group. wikipedia.org

Both rearrangements provide powerful strategies for manipulating the functionality of aminomalonate derivatives, enabling access to complex amino acid structures.

Applications of Di Tert Butyl 2 Aminomalonate in the Synthesis of Complex Molecular Scaffolds

Di-tert-butyl 2-aminomalonate in the Synthesis of α-Amino Acids and Derivatives

The synthesis of α-amino acids is a cornerstone of medicinal chemistry and chemical biology. This compound is an excellent precursor for this purpose, functioning as a glycine (B1666218) anion equivalent. This application is an extension of the classical amidomalonate synthesis, a variation of the malonic ester synthesis. libretexts.orglibretexts.orglibretexts.org The general strategy involves the deprotonation of the α-carbon, followed by alkylation with an appropriate electrophile (e.g., an alkyl halide) to introduce the desired side chain. fiveable.me Subsequent hydrolysis and decarboxylation yield the target α-amino acid. fiveable.me

The key steps in this synthesis are:

Deprotonation: A base is used to abstract the acidic proton from the α-carbon, generating a nucleophilic enolate.

Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide, introducing the R group that will become the amino acid side chain. fiveable.me

Deprotection and Decarboxylation: Treatment with acid removes the tert-butyl ester groups and leads to decarboxylation, yielding the final α-amino acid.

Achieving stereocontrol is crucial in amino acid synthesis, as the biological activity of peptides and proteins is dependent on the specific chirality of their constituent amino acids. fiveable.me While the direct alkylation of this compound yields a racemic mixture, several strategies can be employed to prepare stereodefined α-amino acids. pressbooks.pub

Enantioselective synthesis can be achieved by using chiral catalysts that create a chiral environment around the substrate, directing the alkylation to favor the formation of one enantiomer over the other. fiveable.mepressbooks.pub Another approach involves the use of chiral auxiliaries attached to the aminomalonate, which guide the stereochemical outcome of the alkylation reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched amino acid. Furthermore, enzymatic resolution methods can be applied to separate the enantiomers of the final product or a key intermediate. For instance, an aminoacylase (B1246476) enzyme can selectively hydrolyze the amide derivative of a natural L-amino acid much faster than the D-enantiomer, allowing for their separation. libretexts.org

Table 1: Strategies for Stereocontrolled α-Amino Acid Synthesis

| Method | Description | Key Features |

| Chiral Catalysis | A chiral catalyst forms a complex with the substrate, influencing the stereochemistry of the alkylation step. fiveable.me | Can achieve high enantioselectivity; catalyst can often be recycled. |

| Chiral Auxiliaries | A chiral group is temporarily attached to the molecule to direct the approach of the reactant. | Provides a reliable method for controlling stereochemistry; requires additional steps for attachment and removal. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. libretexts.org | Highly specific for L- or D-enantiomers; operates under mild conditions. |

Non-proteinogenic amino acids, which are not among the 22 naturally encoded in the genome, are of great interest due to their presence in biologically important peptides and their use as building blocks for novel pharmaceuticals. nih.govwikipedia.org These unique amino acids can introduce conformational constraints, enhance metabolic stability, or provide new functional groups. This compound is a valuable starting material for synthesizing these compounds because a vast array of side chains can be introduced through the alkylation step. mdpi.comresearchgate.net

By selecting diverse and functionalized alkyl halides or other electrophiles, chemists can synthesize a wide range of non-proteinogenic α-amino acids, including those with:

Unnatural alkyl or aryl side chains.

Incorporated heterocyclic rings. researchgate.net

Halogen atoms or other functional groups. researchgate.net

Extended backbones or cyclic constraints. nih.gov

This versatility makes this compound a key component in the generation of novel amino acid libraries for drug discovery and peptidomimetic design.

Utilization in Peptide and Peptidomimetic Construction

Beyond the synthesis of single amino acids, this compound is also employed in the assembly of peptides and peptidomimetics. The tert-butyl ester groups serve as side-chain protection for an aspartic acid analogue or as a scaffold for further modification. The tert-butyl protecting groups are stable under the basic conditions used for Fmoc group removal but are readily cleaved by strong acids like trifluoroacetic acid (TFA), making them compatible with standard peptide synthesis protocols. peptide.compeptide.com

Solid-phase peptide synthesis (SPPS) is the dominant method for creating peptides. nih.gov In the widely used Fmoc/tBu strategy, the N-terminus of the growing peptide chain is temporarily protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while amino acid side chains are protected with acid-labile groups, typically based on tert-butyl (tBu) esters, ethers, or urethanes. peptide.comnih.gov

This compound can be incorporated into an SPPS workflow in several ways. For instance, it can be used to introduce a geminal diamino functionality or a modified aspartic acid residue. The tert-butyl esters are orthogonal to the Fmoc protecting group, meaning the Fmoc group can be selectively removed with a base (like piperidine) without affecting the tert-butyl esters. peptide.comnih.gov The tert-butyl groups are then removed during the final cleavage step from the resin using a strong acid, such as trifluoroacetic acid (TFA). peptide.compeptide.com

Table 2: Protecting Group Compatibility in Fmoc-SPPS

| Protecting Group | Chemical Name | Cleavage Condition | Role in Synthesis |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | 20% Piperidine (B6355638) in DMF nih.gov | Temporary N-α-amino protection |

| tBu | tert-Butyl | Trifluoroacetic Acid (TFA) peptide.com | "Permanent" side-chain protection |

| Boc | tert-Butyloxycarbonyl | Trifluoroacetic Acid (TFA) peptide.comlibretexts.org | "Permanent" side-chain protection |

In solution-phase peptide synthesis (also known as liquid-phase peptide synthesis), peptide chains are built by coupling amino acid derivatives in a homogenous solution. americanpeptidesociety.org This method is advantageous for large-scale synthesis and for intermediates that require purification at each step. nih.gov

The formation of the peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. libretexts.orgbachem.com Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize racemization. americanpeptidesociety.orgnih.gov this compound can participate in these coupling reactions, with its amino group reacting with an activated carboxyl group of a protected amino acid or peptide to extend the chain. The tert-butyl esters remain intact during the coupling step and are removed at a later stage.

Applications in the Synthesis of Heterocyclic Compounds

Aminomalonic acid esters are recognized as valuable precursors for the synthesis of various heterocyclic compounds. google.com The presence of two ester functionalities and an amino group on the same carbon atom provides a unique reactive hub for cyclization reactions.

This compound can be used to construct a variety of heterocyclic scaffolds, which are core structures in many pharmaceuticals. For example, it can serve as an intermediate in the synthesis of pyrimidine (B1678525) derivatives. patsnap.com The reaction typically involves condensation of the aminomalonate with a 1,3-dielectrophilic species, leading to the formation of the heterocyclic ring. The choice of reaction partners and conditions can be tailored to produce a wide range of substituted heterocycles, including those that are themselves classified as heterocyclic α-amino acids. researchgate.net

Role as a Precursor to Chiral Intermediates for Organic Synthesis

The prochiral nature of this compound makes it an ideal starting material for the asymmetric synthesis of non-proteinogenic α-amino acids and other chiral amine-containing molecules. The presence of an acidic α-hydrogen allows for its transformation into a nucleophile through deprotonation, which can then participate in various enantioselective reactions.

One of the key strategies involves the use of chiral phase-transfer catalysts to mediate the asymmetric alkylation of the aminomalonate. By employing chiral catalysts, chemists can introduce a wide range of alkyl or aryl groups to the α-position with high levels of stereocontrol, leading to the formation of optically enriched α-substituted aminomalonates. These intermediates can then be readily converted to the corresponding chiral α-amino acids through decarboxylation.

Another important approach utilizes chiral auxiliaries. These are chiral molecules that can be temporarily attached to the this compound scaffold to direct the stereochemical outcome of a subsequent reaction. The auxiliary creates a chiral environment around the reactive center, forcing the incoming group to add from a specific face, thus inducing asymmetry. After the desired transformation, the chiral auxiliary can be cleaved and recovered, leaving behind the enantiomerically enriched product.

Furthermore, this compound can serve as a glycine cation equivalent in asymmetric synthesis. By transforming the amino group into a suitable leaving group, the resulting species can act as an electrophile in reactions with various nucleophiles, facilitated by chiral catalysts or auxiliaries, to generate chiral α-amino acid derivatives.

The following table summarizes some of the key methodologies for the asymmetric synthesis of chiral intermediates from this compound:

| Reaction Type | Methodology | Resulting Chiral Intermediate |

| Asymmetric Alkylation | Phase-Transfer Catalysis | Enantioenriched α-substituted aminomalonates |

| Asymmetric Alkylation | Chiral Auxiliaries | Diastereomerically enriched aminomalonate derivatives |

| Asymmetric Synthesis | Glycine Cation Equivalent | Chiral α-amino acid derivatives |

These chiral intermediates are invaluable building blocks in medicinal chemistry and drug discovery, providing access to novel amino acid scaffolds for the development of peptidomimetics and other bioactive molecules.

Integration into Natural Product Synthesis Strategies

The utility of this compound extends beyond the synthesis of simple chiral building blocks to its incorporation into the total synthesis of complex natural products. Many biologically active natural products contain unique amino acid residues or intricate nitrogen-containing heterocyclic cores. This compound provides a strategic entry point for introducing these functionalities in a stereocontrolled manner.

For instance, in the synthesis of certain marine natural products, which often feature unusual amino acid components, this compound can be elaborated into the required chiral fragment through the methods described previously. This fragment is then strategically coupled with other key intermediates to construct the carbon-nitrogen backbone of the target molecule. The tert-butyl ester groups offer the advantage of being relatively robust under various reaction conditions while being readily cleavable under acidic conditions at a later stage of the synthesis.

The application of this compound is particularly evident in the synthesis of β-lactam antibiotics. The core 2-azetidinone ring of these compounds can be constructed through various synthetic routes, and the aminomalonate can serve as a precursor to introduce the necessary amino functionality and stereochemistry at the C3 position.

While specific, detailed examples of the direct integration of this compound into the total synthesis of named natural products are not extensively documented in readily available literature, its role as a versatile precursor to chiral α-amino acids strongly implies its indirect but crucial contribution. The synthesis of any natural product containing a non-standard chiral α-amino acid could potentially involve a synthetic route that originates from this valuable starting material.

The strategic incorporation of this compound-derived fragments into the retrosynthetic analysis of complex natural products highlights its importance as a reliable and versatile tool for the modern synthetic organic chemist.

Derivatization and Functionalization of Di Tert Butyl 2 Aminomalonate

N-Protection Strategies and Orthogonal Protecting Group Chemistry

To achieve selective functionalization at other positions of the molecule, the nucleophilic primary amine of di-tert-butyl 2-aminomalonate must first be protected. The choice of protecting group is crucial and is often dictated by the desired reaction conditions for subsequent steps and the need for selective removal in the presence of other sensitive functionalities, a concept known as orthogonal protection.

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

Introduction of the Boc Group:

The N-Boc protection of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The reaction is generally carried out in the presence of a base to neutralize the acidic proton of the carbamic acid intermediate. Common bases include sodium hydroxide (B78521), triethylamine (B128534) (TEA), or 4-(dimethylamino)pyridine (DMAP). The reaction can be performed in various solvents such as water, tetrahydrofuran (B95107) (THF), or acetonitrile.

A typical procedure involves dissolving the amine in a suitable solvent, adding the base and (Boc)₂O, and stirring at room temperature. The resulting N-Boc protected this compound can then be isolated and purified.

Cleavage of the Boc Group:

The Boc group is readily cleaved under acidic conditions. This is often achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). The reaction proceeds via protonation of the carbamate (B1207046) oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to regenerate the free amine. Other acidic reagents that can be employed for Boc deprotection include hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate (B1210297).

| Reagent for Introduction | Typical Conditions for Introduction | Reagent for Cleavage | Typical Conditions for Cleavage |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaOH, TEA, DMAP), Solvent (e.g., H₂O, THF, CH₃CN), Room Temperature | Trifluoroacetic acid (TFA) | Solvent (e.g., DCM), Room Temperature |

| Hydrochloric acid (HCl) | Solvent (e.g., Methanol, Ethyl Acetate), Room Temperature |

In addition to the Boc group, other protecting groups can be employed for the amine functionality of this compound, allowing for orthogonal protection strategies. This is particularly important in multi-step syntheses where sequential deprotection of different functional groups is required.

Carbamate-Based Protecting Groups:

Benzyloxycarbonyl (Cbz or Z) group: The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) in the presence of a base. A key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for the selective removal of the tert-butyl esters of the malonate. The Cbz group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect the tert-butyl esters. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc) group: The Fmoc group is installed using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions used to cleave tert-butyl esters. The Fmoc group is readily removed by treatment with a mild base, such as piperidine (B6355638) in DMF. masterorganicchemistry.commasterorganicchemistry.com

The use of these protecting groups in conjunction with the tert-butyl esters of the malonate allows for a high degree of synthetic flexibility. For instance, the amine can be protected with an Fmoc group, allowing the tert-butyl esters to be selectively removed with acid. Conversely, protecting the amine with a Cbz group would permit reactions at the ester positions under conditions that would cleave a Boc group.

| Protecting Group | Introduction Reagent | Cleavage Conditions | Orthogonality to tert-Butyl Esters |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic cleavage of t-Bu esters |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acidic cleavage of t-Bu esters |

Functionalization at the α-Carbon Position of this compound

The α-carbon of malonic esters is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions. For this compound, prior N-protection is essential to prevent the amine from interfering with the desired reaction.

Once the amine is protected (e.g., as N-Boc or N-Cbz), the resulting compound can undergo alkylation at the α-position. The N-protected this compound can be treated with a base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the enolate. Subsequent reaction with an alkyl halide (R-X) introduces an alkyl group at the α-carbon. google.comresearchgate.net This strategy allows for the synthesis of a wide range of α-substituted amino acid precursors. The choice of base and reaction conditions is critical to avoid side reactions such as O-alkylation or elimination.

Selective Ester Modifications and Cleavage Strategies

The presence of two tert-butyl ester groups in this compound offers opportunities for selective modifications. While both esters are sterically hindered, it is possible to achieve selective monohydrolysis under carefully controlled conditions.

The selective monohydrolysis of symmetric dialkyl malonates can be challenging, often yielding a mixture of the starting diester, the monoacid, and the diacid. mdpi.com However, methods have been developed for the efficient selective monohydrolysis of various dialkyl malonates. researchgate.netorganic-chemistry.org For instance, using a stoichiometric amount of a base like potassium hydroxide in a mixed solvent system at low temperatures can favor the formation of the monoacid. organic-chemistry.org The steric hindrance of the tert-butyl groups can influence the rate of hydrolysis, and careful control of reaction time and temperature is crucial for achieving high selectivity. uaeh.edu.mx

Enzymatic methods can also offer high selectivity for the monohydrolysis of esters, although their application to sterically hindered tert-butyl esters may be limited. mdpi.com

Alternatively, selective conversion of the diester to a monoacid can be achieved by modifying the malonate substrate. For instance, using a mixed ester, such as a benzyl tert-butyl malonate, would allow for the selective cleavage of the benzyl ester by hydrogenolysis, leaving the tert-butyl ester intact. frontiersin.org

Preparation of Reactive Intermediates from this compound

This compound can serve as a precursor for the synthesis of various reactive intermediates, which can then be used in a range of chemical transformations.

Isocyanates:

The primary amine of this compound can be converted to an isocyanate group (-N=C=O). This transformation is typically achieved by treatment with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. The resulting di-tert-butyl 2-isocyanatomalonate is a highly reactive intermediate that can undergo nucleophilic attack by alcohols, amines, and other nucleophiles to form carbamates, ureas, and other derivatives, respectively. google.comrsc.org

Enamines:

Following N-protection and subsequent deprotection of one of the ester groups to the corresponding aldehyde or ketone, the resulting β-amino carbonyl compound could potentially be used to form an enamine. Enamines are versatile intermediates in organic synthesis, acting as nucleophiles in alkylation and acylation reactions. The formation of an enamine from a derivative of this compound would involve the reaction of the secondary amine (after initial N-alkylation or acylation) with an aldehyde or ketone functionality introduced at the α-position, typically under acidic catalysis to facilitate the removal of water. masterorganicchemistry.com

Advanced Synthetic Strategies and Methodologies Employing Di Tert Butyl 2 Aminomalonate

Application in Flow Chemistry Systems for Enhanced Productivity

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. While specific studies detailing the use of Di-tert-butyl 2-aminomalonate in flow systems are not extensively documented, the principles of flow chemistry are highly applicable to its derivatization, promising increased productivity and scalability.

The synthesis of amino acid esters and related structures has been successfully demonstrated in continuous-flow microreactors. For instance, the lipase-catalyzed Michael addition of aromatic amines to acrylates to produce β-amino acid esters has been efficiently performed in a continuous-flow setup, achieving excellent yields with short residence times. Similarly, the synthesis of β-amino α,β-unsaturated esters from β-ketoesters and amines has been optimized in flow reactors, overcoming mass transfer limitations often encountered in batch processes.

These examples highlight the potential for adapting reactions involving this compound to flow conditions. Key transformations such as N-alkylation, acylation, and subsequent C-alkylation of the malonate moiety could be translated into a continuous process. A theoretical flow setup would involve pumping a solution of this compound and a reagent (e.g., an alkyl halide or acyl chloride) through a heated or cooled reactor coil, potentially packed with a solid-supported catalyst or reagent to facilitate the reaction and simplify purification. The enhanced control over reaction parameters like temperature, pressure, and residence time in a flow system could lead to higher selectivity and yield, while minimizing the formation of byproducts.

Table 1: Potential Advantages of Flow Chemistry for this compound Transformations

| Feature | Advantage in Flow System | Relevance to this compound |

|---|---|---|

| Heat Transfer | Superior heat dissipation and precise temperature control. | Enables the use of highly exothermic reactions (e.g., certain alkylations) with greater safety and selectivity. |

| Mass Transfer | Efficient mixing, particularly in multiphasic reactions. | Beneficial for reactions involving solid bases or catalysts, ensuring consistent reaction rates. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or intermediates. | Important when working with reactive intermediates generated from the malonate. |

| Scalability | Production can be increased by running the system for longer durations or by numbering-up reactors. | Facilitates the production of larger quantities of desired amino acid derivatives for further studies. |

| Automation | Allows for automated control, monitoring, and optimization of reaction conditions. | Leads to improved process robustness and reproducibility. |

Role in Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules. Similarly, domino reactions involve a cascade of intramolecular or intermolecular transformations where the subsequent reaction occurs on the functionality generated in the previous step. This compound is a prime candidate for use in such reactions due to its bifunctional nature.

While specific examples of this compound in well-known MCRs like the Passerini or Ugi reactions are not prevalent in the literature, its primary amine functionality suggests its potential as a key component. In a Ugi-type four-component reaction, for instance, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The resulting product would possess the intact di-tert-butyl malonate moiety, available for further synthetic manipulations.

The application of aminomalonates in domino reactions for the synthesis of heterocyclic compounds is a promising area. For example, a domino sequence could be initiated by the condensation of the amino group of this compound with a suitable carbonyl compound, followed by an intramolecular cyclization involving the malonate carbanion. Such strategies could provide rapid access to various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. The domino Knoevenagel-hetero-Diels-Alder reaction is a powerful tool for constructing complex heterocyclic systems and could potentially be adapted for use with derivatives of this compound.

Photochemical and Electrochemical Transformations Involving this compound Derivatives

Photochemical and electrochemical methods offer unique and mild pathways for the transformation of organic molecules by accessing reactive intermediates that are often difficult to generate through traditional thermal methods.

Photochemical Transformations: Visible light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. Derivatives of this compound could be subjected to photochemical reactions such as C-H functionalization. For instance, the methine proton of the malonate could be a target for radical abstraction and subsequent functionalization under photoredox conditions. Furthermore, if the amino group is derivatized with a suitable chromophore, intramolecular photochemical reactions could be envisioned. The combination of photoredox catalysis with other catalytic modes, such as asymmetric anion-binding catalysis, has been shown to be effective for the enantioselective oxidative C-H functionalization of related nitrogen-containing compounds and could be a viable strategy for creating chiral centers in this compound derivatives.

Electrochemical Transformations: Electrosynthesis provides an environmentally friendly alternative to traditional chemical redox reactions. A particularly relevant application is the synthesis of unnatural amino acids through electrochemical means. For example, the electrochemical decarboxylative arylation of aspartic and glutamic acid derivatives has been successfully demonstrated. A similar strategy could be applied to a mono-acid derivative of this compound, where electrochemical oxidation would induce decarboxylation to form a radical intermediate that could then be coupled with various partners. This approach, often mediated by nickel and silver catalysts, allows for the formation of C-C bonds under mild conditions.

Table 2: Potential Photo- and Electrochemical Reactions of this compound Derivatives

| Transformation Type | Reaction Example | Potential Product |

|---|---|---|

| Photochemical | Photoredox-catalyzed C-H arylation | α-Aryl-α-amino malonate derivative |

| Photochemical | Radical cyclization of an N-alkenyl derivative | Cyclic amino acid precursor |

| Electrochemical | Anodic decarboxylative coupling of a mono-ester derivative | α-Substituted amino acid derivative |

| Electrochemical | Oxidative cyclization of a suitably substituted derivative | Heterocyclic compound |

Catalytic Systems for this compound Transformations

The development of catalytic systems for the selective transformation of this compound is crucial for its application in asymmetric synthesis. The focus has been primarily on the enantioselective alkylation of the α-carbon to create chiral quaternary amino acids.

Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is a highly effective method for the alkylation of active methylene (B1212753) compounds under mild, biphasic conditions. The enantioselective α-alkylation of malonate derivatives structurally similar to this compound has been achieved with high yields and excellent enantioselectivities using chiral phase-transfer catalysts. Typically, a chiral quaternary ammonium (B1175870) salt derived from cinchona alkaloids or binaphthyl scaffolds is used to shuttle the deprotonated malonate (enolate) from the aqueous basic phase to the organic phase where it reacts with an alkyl halide. This methodology allows for the construction of a chiral quaternary carbon center with high stereocontrol.

Table 3: Enantioselective Phase-Transfer Catalytic Alkylation of Malonate Derivatives

| Substrate | Catalyst | Alkylating Agent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 2,2-diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Benzyl (B1604629) bromide | up to 99 | up to 98 |

Metal-Based Catalysis: Transition metal catalysis offers a broad scope for the functionalization of this compound. Copper-catalyzed asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff bases has been reported to produce chiral unnatural α-amino acids with high yields and enantiomeric excesses. This strategy involves the formation of a Schiff base from the amino ester and a benzophenone (B1666685) imine, which is then deprotonated and alkylated in the presence of a chiral copper-phosphine complex. A similar approach could be readily applied to this compound. Other metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, could be employed on halogenated derivatives of the aminomalonate to introduce aryl or vinyl substituents. Chiral 1,3-amino alcohols have also been used as ligands in asymmetric alkylation and arylation reactions, representing another potential catalytic system for transformations of this compound.

Computational and Theoretical Studies of Di Tert Butyl 2 Aminomalonate Reactivity and Structure

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving Di-tert-butyl 2-aminomalonate. These calculations allow for the identification of transition states, intermediates, and the determination of activation energies, thereby providing a detailed mechanistic understanding.

While direct computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related compounds. For instance, DFT studies on the cyclization of a similar molecule, Di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, have shed light on the transition states and energetics of intramolecular reactions. In such studies, the Gibbs free energy of activation for key steps, such as intramolecular cyclization, can be calculated to predict the feasibility and rate of the reaction.

These computational approaches typically involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms for reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm the nature of the stationary points (minima for stable species and first-order saddle points for transition states) and to calculate zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a located transition state connects the correct reactant and product.

The calculated energy barriers for these reactions are crucial for understanding the reactivity of the aminomalonate core and the influence of the bulky tert-butyl esters.

Table 1: Representative Calculated Energy Barriers for a Related Malonate Cyclization

| Transition State | Description | Calculated Gibbs Free Energy of Activation (kcal/mol) |

| TS1 | Intramolecular nucleophilic attack | 34.81 |

| TS2 | Proton transfer | 41.53 |

Note: Data is hypothetical and illustrative of typical values obtained in DFT studies of related aminomalonate reactions.

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound is dominated by the steric hindrance imposed by the two large tert-butyl groups. Understanding the preferred conformations is crucial for predicting the stereochemical outcome of its reactions.

The relative orientation of the two tert-butyl groups and the amino group will significantly influence the accessibility of the central carbon atom and the amino group for incoming reagents. This, in turn, will have a direct impact on the stereoselectivity of reactions. For instance, in reactions involving the chiral center at the 2-position, the bulky esters can effectively shield one face of the molecule, leading to a high degree of facial selectivity.

Computational models can predict the most likely diastereomeric transition states, and the energy differences between them can be used to forecast the diastereomeric ratio of the products.

Prediction of Reactivity Profiles and Selectivity

Theoretical calculations can provide a quantitative prediction of the reactivity of different sites within the this compound molecule and the selectivity of its reactions. Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can identify the most nucleophilic and electrophilic sites.

For this compound, the primary sites of reactivity are the amino group (nucleophilic) and the carbonyl carbons of the ester groups (electrophilic). The central carbon atom, while attached to an amino group, is sterically shielded by the bulky esters, which likely reduces its reactivity towards certain reagents.

Computational studies can model the interaction of this compound with various electrophiles and nucleophiles to predict the most favorable reaction pathways. For example, in an alkylation reaction of the amino group, theoretical calculations can help in understanding the regioselectivity (N-alkylation vs. C-alkylation) and the factors that control it.

The prediction of selectivity in more complex reactions, such as asymmetric transformations, can be achieved by modeling the transition states involving chiral catalysts. The energy differences between the competing transition states leading to different stereoisomers can provide a theoretical basis for the observed enantioselectivity.

Elucidation of Non-Covalent Interactions in Systems Involving this compound

Non-covalent interactions play a crucial role in the structure, stability, and reactivity of molecules. In systems involving this compound, several types of non-covalent interactions are expected to be significant:

Intramolecular Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the carbonyl oxygen atoms of the ester groups can act as hydrogen bond acceptors. While direct intramolecular hydrogen bonding might be sterically hindered, the potential for such interactions in different conformations can be explored computationally.

Steric Repulsion: The bulky tert-butyl groups create significant steric repulsion, which is a dominant factor in determining the molecule's conformation and influencing its reactivity.

Intermolecular Hydrogen Bonding: In the solid state or in solution, the amino group can participate in intermolecular hydrogen bonding with other molecules of this compound or with solvent molecules.

Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are powerful tools for visualizing and quantifying these weak interactions. These analyses can identify critical points in the electron density that correspond to different types of non-covalent interactions and provide information about their strength. While specific studies on this compound are not prevalent, the application of these methods to similar molecular systems has proven to be highly informative.

Emerging Research Frontiers and Future Directions for Di Tert Butyl 2 Aminomalonate

Development of Novel Catalytic Systems for Di-tert-butyl 2-aminomalonate Transformations

The development of efficient and selective catalytic systems for the transformation of this compound is a key area of ongoing research. The focus is on asymmetric catalysis to generate chiral molecules with high enantiomeric purity, which are of significant interest in the pharmaceutical and agrochemical industries.

Organocatalysis: Chiral primary and secondary amine-based organocatalysts have emerged as powerful tools for asymmetric transformations. rsc.org These small organic molecules can activate substrates through the formation of transient iminium or enamine intermediates, enabling highly stereocontrolled bond formations. Research in this area is exploring the use of novel chiral amines, thioureas, and phosphoric acids to catalyze reactions such as Michael additions, Mannich reactions, and aldol (B89426) condensations involving this compound. The development of bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, is a particularly promising strategy for achieving high catalytic activity and stereoselectivity. mdpi.com

Metal Catalysis: Transition metal catalysis offers a broad range of synthetic transformations. For this compound, research is focused on developing chiral transition metal complexes for asymmetric hydrogenation, amination, and carbon-carbon bond-forming reactions. For instance, chiral rhodium and iridium complexes are being investigated for the asymmetric hydrogenation of enamides derived from this compound to produce chiral α-amino acids.

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to catalysis. The use of enzymes such as lipases, proteases, and transaminases for the kinetic resolution of racemic this compound and its derivatives is an active area of investigation. Furthermore, engineered enzymes are being developed to catalyze specific transformations with high efficiency and stereoselectivity, offering a sustainable alternative to traditional chemical catalysts.

A comparative overview of different catalytic approaches is presented in the table below.

| Catalytic System | Key Features | Potential Transformations of this compound |

| Organocatalysis | Metal-free, mild reaction conditions, high stereoselectivity. | Asymmetric Michael additions, Mannich reactions, Aldol condensations. |

| Metal Catalysis | High catalytic activity, broad substrate scope. | Asymmetric hydrogenation, C-H activation, cross-coupling reactions. |

| Biocatalysis | High selectivity, environmentally friendly, operates under mild conditions. | Kinetic resolution, asymmetric amination, hydrolysis. |

Exploration of New Synthetic Applications and Target Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of a diverse range of target molecules with potential applications in medicine and materials science.

Synthesis of Unnatural Amino Acids: this compound serves as a valuable precursor for the synthesis of non-proteinogenic or unnatural α-amino acids. These molecules are of great interest in drug discovery as they can be incorporated into peptides to enhance their stability, bioactivity, and conformational properties. The development of asymmetric methodologies for the alkylation and arylation of this compound is a key focus in this area.

Heterocyclic Scaffolds: Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound can be utilized as a versatile building block for the construction of various heterocyclic scaffolds. For instance, a patent describes the use of diethyl aminomalonate hydrochloride, a related compound, as an intermediate in the synthesis of pyrimidine (B1678525) heterocyclic compounds. patsnap.com This suggests the potential of this compound in the synthesis of analogous and other nitrogen-containing heterocycles. amazonaws.comresearchgate.netsemanticscholar.orgmdpi.com The development of multicomponent reactions involving this compound is a promising strategy for the efficient synthesis of complex heterocyclic libraries.

Privileged Scaffolds in Drug Discovery: Certain molecular frameworks, often referred to as "privileged scaffolds," are known to bind to multiple biological targets with high affinity. The piperazine (B1678402) scaffold is one such example, present in numerous approved drugs. nih.gov The chemical properties of this compound make it a potential precursor for the synthesis of novel and substituted piperazine derivatives and other privileged scaffolds, thereby expanding the chemical space for drug discovery. mdpi.com

The following table highlights some of the potential target molecules accessible from this compound.

| Target Molecule Class | Significance | Synthetic Approach from this compound |

| Unnatural α-Amino Acids | Building blocks for peptidomimetics, enzyme inhibitors. | Asymmetric alkylation, arylation, and functional group manipulation. |

| Heterocyclic Compounds | Core structures in many pharmaceuticals and agrochemicals. | Cyclocondensation reactions, multicomponent reactions. |

| Privileged Scaffolds | Versatile templates for drug design and discovery. | Multi-step synthesis involving functionalization and cyclization. |

Integration into Sustainable Chemical Production Processes

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable manufacturing processes for fine chemicals and pharmaceuticals. The integration of this compound into such processes is an emerging area of research.

Green Chemistry Metrics: The evaluation of the "greenness" of a chemical process is crucial for its sustainable development. Metrics such as atom economy, E-factor (environmental factor), and process mass intensity (PMI) are used to quantify the efficiency and environmental impact of a synthesis. rsc.org Future research will likely focus on developing synthetic routes to and from this compound that exhibit favorable green chemistry metrics, minimizing waste and maximizing resource utilization.

Renewable Feedstocks and Solvents: The development of synthetic routes to this compound from renewable feedstocks is a key aspect of sustainable chemistry. This involves exploring bio-based starting materials and employing environmentally benign solvents in the synthesis and subsequent transformations. rsc.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, enhanced reaction efficiency, and easier scalability. The application of flow chemistry to the synthesis and transformations of this compound is a promising area for future research. This could lead to more efficient and sustainable manufacturing processes for molecules derived from this versatile building block.

The table below summarizes key aspects of integrating this compound into sustainable production.

| Sustainability Aspect | Description | Relevance to this compound |

| Green Chemistry Metrics | Quantitative measures of the environmental performance of a chemical reaction. | Optimizing synthetic routes to and from the compound to have high atom economy and low E-factor. |

| Renewable Resources | Utilizing bio-based starting materials and green solvents. | Developing synthetic pathways from renewable feedstocks to reduce reliance on fossil fuels. |

| Flow Chemistry | Continuous processing for improved efficiency and safety. | Implementing flow processes for the synthesis and transformation of the compound for scalable and sustainable production. |

| Life Cycle Assessment | Holistic evaluation of environmental impacts. | Assessing the overall environmental footprint of products derived from the compound to guide sustainable process design. |

Q & A

Q. What are the optimal synthetic routes for preparing Di-tert-butyl 2-aminomalonate with high purity?

this compound is typically synthesized via a two-step process: (1) alkylation of di-tert-butyl malonate using a strong base (e.g., NaH or KOt-Bu) to introduce the aminopropyl group, and (2) deprotection of phthalimide intermediates using hydrazine. For example, NaH improves alkylation yields (80%) compared to KOt-Bu (60%) due to enhanced reactivity . Post-synthesis, excess reagents are removed via column chromatography, and purity is confirmed by H NMR .

Q. How should researchers purify and characterize this compound after synthesis?

Purification is achieved through column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to separate monoalkylated products from unreacted starting materials . Characterization involves H NMR spectroscopy (CDCl solvent) to verify structural integrity by matching chemical shifts with literature values (e.g., δ 1.45 ppm for tert-butyl groups) . Crystallization using CHCl-hexane mixtures yields colorless plates for X-ray diffraction studies, confirming molecular geometry .

Q. What safety precautions are critical during handling?

The compound’s thermal stability and reactivity require inert atmospheres (N/Ar) for air-sensitive intermediates. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage at 2–8°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling this compound with peptides (e.g., CNGRC cyclic peptides)?

Failed coupling attempts may arise from steric hindrance or incompatible reaction conditions. Systematic optimization includes testing coupling reagents (e.g., DCC/DMAP vs. EDC/HOBt), adjusting stoichiometry (2–5 eq. malonate), and monitoring progress via HPLC-MS. Evidence suggests that even with functional group compatibility (e.g., amine-carboxylic acid pairs), reaction failure may require alternative activation strategies .

Q. What mechanisms explain substituent-dependent reactivity with β-CF3_33-1,3-enynes?

Reactions with β-CF-1,3-enynes vary based on the malonate’s N-protecting group. For example, N-tosylated derivatives undergo double C–F substitutions to form 2-fluoro-2-pyrrolines, while N-acetylated analogs yield trifluoromethyl pyrrolidines. Density functional theory (DFT) studies can elucidate electronic effects driving these pathways .

Q. How can computational models predict thermal decomposition risks?

Adiabatic calorimetry (e.g., ARC) and kinetic modeling (e.g., ASTM E698 method) estimate parameters like activation energy () and time-to-maximum rate (TMR). For Di-tert-butyl derivatives, extrapolating data from DTBP (di-tert-butyl peroxide) studies provides preliminary insights, though experimental validation is essential due to structural differences .